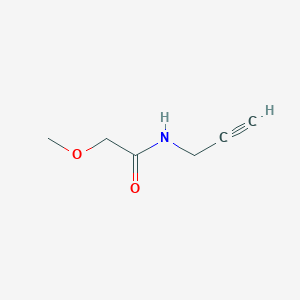
3-(2-Methoxyphenyl)phenol
Vue d'ensemble
Description
3-(2-Methoxyphenyl)phenol is a chemical compound with the CAS Number: 59920-54-6 and a molecular weight of 200.24 . Its IUPAC name is 2’-methoxy [1,1’-biphenyl]-3-ol .
Synthesis Analysis
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H12O2 . The InChI code for this compound is 1S/C13H12O2/c1-15-13-8-3-2-7-12 (13)10-5-4-6-11 (14)9-10/h2-9,14H,1H3 .Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis
This compound is a colorless or light red oily liquid . Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Research on chemical compounds similar to 3-(2-Methoxyphenyl)phenol, such as 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, has focused on chemical synthesis and structural elucidation. These compounds are synthesized through reactions like azo-coupling and characterized using techniques like NMR, ESI-MS, and FT-IR (Micheletti, Telese, & Boga, 2020).
Potential Biological and Pharmaceutical Applications
- Compounds structurally related to this compound have been explored for their potential in medical and pharmacological applications. For example, research on 3-phenoxy-1,4-diarylazetidin-2-ones, which share structural features with this compound, has led to the discovery of compounds with significant antiproliferative properties, potentially useful in cancer therapy (Greene et al., 2016).
Anticancer Activity
- A new phenolic compound, structurally similar to this compound, showed strong cytotoxicity against tumor cell lines, indicating potential anticancer applications (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Antioxidant Properties
- Studies on phenolic acids, which include compounds like this compound, have revealed that methoxy and phenolic hydroxyl groups enhance antioxidant activities. This can be relevant in developing antioxidants for health and food industry applications (Chen et al., 2020).
Molecular Structural Studies
- Molecular structural investigations, such as those conducted on 3-methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol, help in understanding the conformation and intramolecular interactions of similar compounds, which is essential for their application in material science and pharmaceuticals (Özdemir Tarı et al., 2011).
Molecular Docking and Computational Analysis
- Computational studies and molecular docking analysis on related phenolic compounds provide insights into their potential as enzyme inhibitors or for interaction with biological receptors. This is critical for drug design and discovery (R. H. et al., 2021).
Mécanisme D'action
Target of Action
It’s worth noting that phenolic compounds, which include 3-(2-methoxyphenyl)phenol, are known to interact with a variety of biological targets due to their diverse chemical structures .
Mode of Action
Phenolic compounds, in general, can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .
Biochemical Pathways
Phenolic compounds are known to influence several biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Phenolic compounds are generally known for their poor oral bioavailability due to extensive metabolism and rapid excretion .
Result of Action
Phenolic compounds are generally recognized for their antioxidant, anti-inflammatory, and potential anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .
Safety and Hazards
Orientations Futures
While specific future directions for 3-(2-Methoxyphenyl)phenol were not found in the search results, phenolic compounds in general have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, phenolic compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
It is known that phenolic compounds, including 3-(2-Methoxyphenyl)phenol, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the phenolic hydroxyl groups, which can form hydrogen bonds with biomolecules, influencing their structure and function .
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phenolic compounds are generally stable and resistant to degradation, suggesting that this compound may also exhibit long-term effects on cellular function .
Metabolic Pathways
Phenolic compounds are generally metabolized through various enzymatic reactions, potentially involving enzymes or cofactors .
Transport and Distribution
Phenolic compounds are generally soluble in water, suggesting that they may be transported and distributed via aqueous channels within cells and tissues .
Subcellular Localization
Phenolic compounds can be found in various subcellular compartments, depending on their specific properties and functions .
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPARCZPYGOHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602459 | |
| Record name | 2'-Methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59920-54-6 | |
| Record name | 2'-Methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)













